molecular formula C16H18N2O2 B2700441 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide CAS No. 444075-44-9

4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide

Cat. No.: B2700441
CAS No.: 444075-44-9
M. Wt: 270.332
InChI Key: WJYNEOUJERMCQP-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a central benzohydrazide core (C₆H₅CONHNH₂) substituted with a 3,4-dimethylphenoxymethyl group at the para position. This compound belongs to a class of hydrazide derivatives widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 3,4-dimethylphenoxy moiety contributes to its lipophilicity, influencing its pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

4-[(3,4-dimethylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-8-15(9-12(11)2)20-10-13-4-6-14(7-5-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYNEOUJERMCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide typically involves the reaction of 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various applications:

Antimicrobial Activity

Research has shown that derivatives of benzohydrazides possess significant antimicrobial properties. For instance, studies indicate that 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide demonstrates efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus18
Escherichia coli16
Aspergillus niger20

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)28

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antifungal Studies : A study conducted on the antifungal activity of various benzohydrazide derivatives revealed that this compound showed a significant reduction in fungal growth in comparison to control groups, indicating its potential as a fungicide in agricultural applications .
  • Cancer Research : In a recent investigation into the anticancer effects of hydrazone derivatives, it was found that the compound effectively induced apoptosis in cancer cells through the activation of caspase pathways . This suggests its potential use in developing new cancer therapies.
  • Analytical Applications : The compound has been utilized in analytical chemistry for its ability to form stable complexes with metal ions, which can be exploited in environmental monitoring and quality control processes .

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The benzohydrazide moiety is known to interact with various biological molecules, leading to changes in cellular processes .

Comparison with Similar Compounds

Role of Heterocyclic Moieties

  • Benzimidazole-Benzylidenebenzohydrazide Hybrids (): Hybrids incorporating benzimidazole and halogenated benzylidene groups demonstrate multi-kinase inhibitory activity (e.g., IC₅₀ < 1 µM against VEGFR-2). The benzimidazole moiety introduces aromatic stacking interactions, enhancing target binding affinity.
  • 1,2,3-Triazole-Benzohydrazide Derivatives (): Triazole rings in these derivatives improve hydrogen bonding and dipole interactions, as seen in compounds with 95% yield and anti-microbial activity. The target compound’s phenoxy group provides steric bulk instead, which may hinder enzymatic degradation but reduce interaction with polar binding pockets .

Physicochemical Properties

Compound Substituent Melting Point (°C) Key Feature
Target Compound 3,4-Dimethylphenoxymethyl Not reported High lipophilicity
N’-(4-Nitrobenzylidene)-... () 2,4-Dimethylphenoxymethyl + oxadiazole 154–156 Enhanced metabolic stability
(E)-2,4-Dimethyl-... () 2,4-Dimethylbenzylidene Not reported Planar structure, strong H-bonding
4-(Dimethylamino)benzohydrazide () Dimethylamino 217.5–220 High solubility in polar solvents

Biological Activity

4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by its hydrazide functional group, which is known for its diverse biological activities. The synthesis typically involves the reaction of 3,4-dimethylphenol with benzoyl hydrazine under acidic conditions to yield the target compound. The reaction can be summarized as follows:

3 4 Dimethylphenol+Benzoyl Hydrazine4 3 4 Dimethylphenoxy methyl benzohydrazide\text{3 4 Dimethylphenol}+\text{Benzoyl Hydrazine}\rightarrow \text{4 3 4 Dimethylphenoxy methyl benzohydrazide}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of benzohydrazides possess strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativeTarget BacteriaMIC (µg/mL)
Compound AS. aureus15
Compound BE. coli25
Compound CPseudomonas aeruginosa30

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving various human cancer cell lines have shown that it can inhibit cell proliferation effectively. For example, in vitro assays using the MTT method revealed that this compound reduced cell viability in HepG2 (liver cancer) and H1563 (lung cancer) cell lines with IC50 values ranging from 20 to 40 µM .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Effectiveness (%)
HepG22570
H15633065
LN-2294060

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the cell. The hydrazide moiety can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their function. Additionally, the presence of the dimethylphenoxy group may enhance lipophilicity, facilitating cellular uptake and subsequent bioactivity .

Case Studies

  • Antibacterial Efficacy : A study conducted by Gadada et al. highlighted the synthesis and evaluation of several hydrazone derivatives similar to benzohydrazides. They reported that certain derivatives exhibited potent antibacterial activity against multidrug-resistant strains of bacteria .
  • Cancer Cell Line Studies : Another investigation focused on the effects of hydrazone compounds on human cancer cell lines indicated that those structurally similar to this compound showed promising results in reducing tumor cell viability .

Q & A

Q. What synthetic methodologies are typically employed for benzohydrazide derivatives like 4-[(3,4-Dimethylphenoxy)methyl]benzohydrazide?

The synthesis of benzohydrazides generally involves condensation reactions between hydrazides and aldehydes or ketones. For example, hydrazide precursors (e.g., 4-substituted benzohydrazides) react with aldehydes under reflux in methanol or ethanol to form hydrazone derivatives. Green synthesis approaches, such as solvent-free conditions or microwave-assisted reactions, are increasingly used to improve yield and reduce environmental impact . Specific to aromatic substitutions, 3,4-dimethylphenoxy groups can be introduced via nucleophilic substitution or coupling reactions, followed by purification using column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing benzohydrazide derivatives?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrazone bond formation and substituent positions .
  • FTIR to identify carbonyl (C=O, ~1650 cm⁻¹) and N–H stretching (~3200 cm⁻¹) vibrations .
  • Single-crystal X-ray diffraction for unambiguous structural elucidation, including hydrogen-bonding networks and torsion angles. Software like SHELXL is widely used for refinement .
  • Mass spectrometry (ESI-TOF) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize the design of benzohydrazide derivatives?

DFT is employed to:

  • Predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity and antioxidant mechanisms (e.g., SPLET or HAA pathways) .
  • Simulate vibrational spectra for comparison with experimental IR/Raman data, ensuring structural accuracy .
  • Analyze non-covalent interactions (e.g., hydrogen bonds, π-π stacking) in crystal packing, guiding solubility and stability assessments .

Q. What strategies resolve contradictions in biological activity data across studies?

  • QSAR modeling : Topological substructural molecular design (TOPS-MODE) identifies critical substituents (e.g., electron-withdrawing groups) that enhance antifungal or antibacterial activity .
  • Molecular docking : Validates interactions with targets (e.g., acetylcholinesterase for Alzheimer’s research) and explains variations in IC₅₀ values due to binding affinity differences .
  • Experimental replication : Control solvent polarity, pH, and microbial strains to standardize bioactivity assays .

Q. How does X-ray crystallography inform the structure-activity relationship (SAR) of benzohydrazides?

Crystal structures reveal:

  • Conformational flexibility : Substituents like 3,4-dimethylphenoxy groups induce steric effects, altering molecular planarity and hydrogen-bond donor capacity .
  • Lattice energy : Hydrogen-bond networks (e.g., N–H···O) correlate with thermal stability and solubility, critical for formulation .
  • Metal coordination : In metal complexes, benzohydrazides act as tridentate ligands, influencing catalytic or antimicrobial properties .

Q. How can structural modifications enhance the bioactivity of benzohydrazide derivatives?

  • Electron-donating groups (e.g., –OH, –OCH₃) improve antioxidant activity via radical scavenging .
  • Halogenation (e.g., –Br, –Cl) enhances antimicrobial potency by increasing lipophilicity and membrane penetration .
  • Heterocyclic appendages (e.g., pyridine, thiophene) enable π-π interactions with enzyme active sites, boosting inhibitory effects .

Q. What challenges arise in pharmacokinetic profiling of benzohydrazide derivatives?

  • ADMET limitations : Poor solubility (logP >3) and metabolic instability (e.g., hydrazide hydrolysis) require formulation adjustments like prodrug design .
  • Cytotoxicity trade-offs : High antimicrobial activity may correlate with mammalian cell toxicity, necessitating selectivity index (SI) calculations .
  • Blood-brain barrier (BBB) permeability : Polar surface area (PSA) >90 Ų often limits CNS drug potential, requiring structural simplification .

Methodological Considerations

  • Data Validation : Cross-validate computational results (e.g., DFT-optimized geometries) with experimental crystallographic data to minimize modeling errors .
  • Multi-disciplinary Collaboration : Combine synthetic chemistry, in vitro assays, and in silico modeling to accelerate SAR development .

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